molecular formula C7H8BF3KNO2S B582213 Potassium (phenylsulfonamido)methyltrifluoroborate CAS No. 1286686-22-3

Potassium (phenylsulfonamido)methyltrifluoroborate

Cat. No.: B582213
CAS No.: 1286686-22-3
M. Wt: 277.11
InChI Key: KZVMFXVNYUNUQD-UHFFFAOYSA-N
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Description

Potassium (phenylsulfonamido)methyltrifluoroborate is an organoboron compound with the molecular formula C7H8BF3NO2S.K. It is a member of the potassium organotrifluoroborates family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its applications in organic synthesis, especially in cross-coupling reactions.

Scientific Research Applications

Potassium (phenylsulfonamido)methyltrifluoroborate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium (phenylsulfonamido)methyltrifluoroborate typically involves the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates. These halomethyltrifluoroborates are prepared via the in situ reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride .

Industrial Production Methods: Industrial production of potassium organotrifluoroborates, including this compound, often employs flow chemistry techniques to enhance scalability and efficiency. This method allows for the continuous production of the compound, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Potassium (phenylsulfonamido)methyltrifluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often complex organic molecules, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

  • Potassium methyltrifluoroborate
  • Potassium ethyltrifluoroborate
  • Potassium phenyltrifluoroborate

Comparison: Potassium (phenylsulfonamido)methyltrifluoroborate stands out due to its unique phenylsulfonamido group, which imparts additional stability and reactivity compared to other potassium organotrifluoroborates. This makes it particularly useful in reactions requiring high selectivity and efficiency .

Properties

IUPAC Name

potassium;benzenesulfonamidomethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BF3NO2S.K/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7;/h1-5,12H,6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVMFXVNYUNUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNS(=O)(=O)C1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BF3KNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725506
Record name Potassium {[(benzenesulfonyl)amino]methyl}(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286686-22-3
Record name Potassium {[(benzenesulfonyl)amino]methyl}(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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